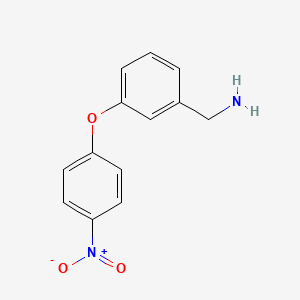

3-(4-Nitrophenoxy)-benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-nitrophenoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFUQOBFGBMGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 3 4 Nitrophenoxy Benzylamine

Reactivity of the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule is characterized by the nucleophilic primary amine attached to a benzyl (B1604629) group. This amine readily participates in a variety of common organic reactions.

N-Alkylation and N-Acylation Reactions

The primary amine of 3-(4-Nitrophenoxy)-benzylamine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

N-Alkylation involves the reaction of the primary amine with alkyl halides. wikipedia.org This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net The reaction can proceed to form both mono- and di-alkylated products, and reaction conditions can be optimized to favor one over the other. wikipedia.org For instance, using a 2:1 ratio of the amine to the alkyl halide can promote mono-alkylation. researchgate.net A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex structures. sioc-journal.cn Palladium catalysts have also been shown to be effective for N-alkylation reactions. chemrxiv.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. beilstein-journals.org These reactions are generally high-yielding and proceed under mild conditions. The use of a base, such as triethylamine (B128534) or pyridine, is common to scavenge the acidic byproduct. 4-Nitrophenyl activated esters are also effective acylating agents for benzylamine. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary or Tertiary Amine | Base (e.g., Cs2CO3, K2CO3), Solvent (e.g., DMF) researchgate.net |

| N-Acylation | Acid Chloride (R-COCl) | Amide | Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) |

| N-Acylation | Acid Anhydride ((RCO)2O) | Amide | Base or catalyst, often neat |

Formation of Schiff Bases and Imine Derivatives

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. ijsrst.commdpi.com This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. ijsrst.com The reaction can be catalyzed by acids or bases. researchgate.net Schiff bases are important intermediates in many organic syntheses and can be further reduced to form secondary amines. nih.govchemijournal.com The formation of the azomethine group (-C=N-) is a key characteristic of this reaction. arpgweb.comamazonaws.com

Table 2: Formation of Schiff Bases

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde (B42025) | N-(3-(4-Nitrophenoxy)benzyl)benzylideneamine |

| Acetone | N-(3-(4-Nitrophenoxy)benzyl)propan-2-imine |

| Cyclohexanone | N-(3-(4-Nitrophenoxy)benzyl)cyclohexylideneamine |

Aza-Michael Additions Involving Benzylamines and Related Electrophiles

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as α,β-unsaturated carbonyl compounds. Benzylamine can act as the nucleophile in this reaction, leading to the formation of β-amino compounds. The reaction is highly atom-economical and can often be performed under mild, solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction. wikipedia.org Various catalysts, including ionic liquids and manganese pincer complexes, have been developed to promote this transformation efficiently. wikipedia.orgorganic-chemistry.org

Reactivity of the Nitrophenoxy Moiety

The nitrophenoxy group in this compound is primarily characterized by the reactivity of the nitro group and the susceptibility of the aromatic ring to nucleophilic attack.

Reduction of the Nitro Group to Amino Functionality

The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amino group. masterorganicchemistry.com This transformation is of great synthetic importance as it converts an electron-withdrawing, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel is a common and efficient method. masterorganicchemistry.comisuct.rugoogle.com Other reducing systems include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium borohydride (B1222165) in the presence of a catalyst, and trichlorosilane (B8805176). google.commdpi.comresearchgate.netorganic-chemistry.org The selective reduction of the nitro group in the presence of other reducible functional groups can often be achieved by careful choice of the reducing agent and reaction conditions. nih.govmdpi.com

Table 3: Common Reagents for Nitro Group Reduction

| Reducing Agent | Typical Conditions |

|---|---|

| H2, Pd/C | Methanol or Ethanol solvent, room temperature and pressure |

| SnCl2·2H2O, NaBH4 | Ethanol solvent mdpi.com |

| Fe, NH4Cl | Ethanol/water solvent, reflux |

| Hydrazine (B178648) Hydrate, Raney Ni | Ethanol solvent, reflux isuct.ru |

| Trichlorosilane, Tertiary Amine | Mild, metal-free conditions organic-chemistry.org |

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The presence of the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). numberanalytics.commasterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of a leaving group. organic-chemistry.orgmdpi.com In the case of this compound, a suitable nucleophile could potentially substitute a group at the ortho or para positions relative to the nitro group. d-nb.infonih.gov The reaction rate is enhanced by the presence of multiple electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the ether linkage itself is generally stable, under harsh conditions or with specific nucleophiles, cleavage could occur. However, substitution of other groups on the ring is a more typical reaction pathway.

Cascade and Multicomponent Reactions Incorporating this compound Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy in generating molecular complexity. researchgate.netbeilstein-journals.org Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to build complex scaffolds. researchgate.net Benzylamines are common and versatile building blocks in such reactions, particularly for the synthesis of nitrogen-containing heterocycles. grafiati.com

While specific literature detailing the use of this compound in cascade or multicomponent reactions is not extensively documented, its structural features strongly suggest its utility as a reactant in established MCR methodologies. For instance, benzylamines are key components in the synthesis of substituted quinazolines. organic-chemistry.orgdergipark.org.tr In a typical reaction, a benzylamine can be condensed with a 2-amino-substituted benzaldehyde or benzophenone (B1666685) to form a quinazoline (B50416) core. organic-chemistry.orgfrontiersin.org

In this context, this compound could serve as the benzylamine component, incorporating the 3-(4-nitrophenoxy)phenyl moiety into the final heterocyclic structure. The nitro group, being relatively stable under many catalytic conditions, would be carried through the transformation, offering a handle for further functionalization on the final product. nih.gov The general tolerance of MCRs for various functional groups supports the feasibility of this approach. mdpi.com

Another well-established MCR is the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), which combines an aldehyde, an isocyanide, and a 2-aminopyridine (B139424) to produce substituted imidazo[1,2-a]pyridines. beilstein-journals.org By substituting the aldehyde with an imine formed in situ from this compound, this methodology could be adapted to incorporate the compound's characteristic fragment.

| Reaction Name/Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Incorporated Fragment |

|---|---|---|---|---|---|

| Quinazoline Synthesis organic-chemistry.orgfrontiersin.org | 2-Aminobenzaldehyde | This compound | (Oxidant, e.g., O₂) | 2-(3-(4-Nitrophenoxy)phenyl)quinazoline | 3-(4-Nitrophenoxy)benzyl |

| Imidazo[1,2-a]pyridine Synthesis nih.gov | 2-Aminopyridine | tert-Butyl isocyanide | This compound (as aldehyde surrogate) | N-tert-Butyl-2-(3-(4-nitrophenoxy)phenyl)imidazo[1,2-a]pyridin-3-amine | 3-(4-Nitrophenoxy)phenyl |

| Dihydropyridine (B1217469) Synthesis mdpi.com | Ethyl acetoacetate | Ammonium acetate (B1210297) | 3-(4-Nitrophenoxy)benzaldehyde* | Hantzsch-type dihydropyridines | 3-(4-Nitrophenoxy)phenyl |

*Note: This reaction uses the corresponding aldehyde, which can be derived from this compound.

Computational and Theoretical Investigations of 3 4 Nitrophenoxy Benzylamine

Molecular Geometry and Conformation Analyses

The three-dimensional arrangement of atoms and the rotational freedom around single bonds are fundamental to a molecule's properties. For 3-(4-Nitrophenoxy)-benzylamine, these features are dictated by the interplay of the two aromatic rings connected by an ether linkage and the flexible benzylamine (B48309) group.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure and geometry of molecules. wikipedia.orgnextmol.com For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d), are employed to determine the most stable (optimized) geometric parameters such as bond lengths and angles. ajol.info

In a study on N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, which features a nitro-substituted phenyl ring, DFT calculations provided optimized structural parameters that were in good agreement with experimental X-ray diffraction data. ajol.info Similarly, for 4-nitro-N-[(4-nitrophenyl) methyl]-N-phenylbenzenemethanamine, DFT at the B3LYP/6-31G* level was used to establish its molecular geometry. researchgate.net For this compound, it is expected that the geometry of the phenyl rings will be largely planar, with the nitro group causing some predictable changes in the C-N and N-O bond lengths. The benzylic CH2-NH2 group will adopt a standard tetrahedral geometry.

Table 1: Representative Calculated Bond Lengths and Angles for a Structurally Similar Nitroaromatic Compound (N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (nitro) | 1.47 | O-N-O | 123.5 |

| N-O (nitro) | 1.23 | C-C-N (nitro) | 118.9 |

| C-O (ether) | ~1.36-1.42 | C-O-C | ~118-120 |

| C-N (amine) | ~1.45-1.47 | H-N-H | ~107-109 |

Note: Data is illustrative and based on typical values from DFT calculations on analogous molecules. ajol.info

The rotation around the C-N bond of the benzylamine moiety is also a key conformational feature. Computational models for similar benzylamines suggest that different orientations of the amine group relative to the phenyl ring have distinct energy levels, influenced by steric hindrance and potential intramolecular interactions. The most stable conformer would likely position the bulky groups to minimize steric clash.

Density Functional Theory (DFT) Calculations for Optimized Structures

Electronic Structure and Chemical Reactivity Descriptors

The arrangement of electrons in a molecule governs its reactivity, polarity, and intermolecular interactions. Computational methods provide invaluable descriptors for these properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity. rsc.org

For related nitroaromatic compounds, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenylamine or phenoxy moiety, while the LUMO is predominantly centered on the electron-deficient nitrophenyl ring. ajol.inforsc.org This is a direct consequence of the strong electron-withdrawing nature of the nitro group. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. rsc.org

Table 2: Representative FMO Energies for a Related Nitroaromatic Compound

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: Values are illustrative and based on DFT calculations for analogous molecules like N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide. ajol.info

Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that visualize the total electrostatic potential on the surface of a molecule. They are invaluable for identifying regions of positive and negative charge, which correspond to sites for electrophilic and nucleophilic attack, respectively. ajol.info

In MEP maps of molecules containing a nitrophenoxy group, the most negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. ajol.inforesearchgate.net The area around the amino group's lone pair of electrons also shows a negative potential. Regions of positive potential (blue) are usually found around the hydrogen atoms of the amino group and the aromatic rings, highlighting them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. ajol.info NBO analysis can quantify the stability a molecule gains from electron delocalization, such as the interaction between lone pairs and antibonding orbitals.

Global and Local Chemical Reactivity Indices (e.g., hardness, softness, electrophilicity)

The chemical reactivity of a molecule can be quantified using global reactivity descriptors derived from Density Functional Theory (DFT). hakon-art.com These indices, which include chemical hardness (η), softness (S), and electrophilicity (ω), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap is associated with higher chemical reactivity, greater polarizability, and lower kinetic stability, characterizing the molecule as "soft". rsc.orgijarset.com Conversely, a large HOMO-LUMO gap indicates high stability and high chemical hardness. ajol.info

The ionization potential (I) and electron affinity (A) are directly related to the HOMO and LUMO energies through Koopmans' theorem (I = -EHOMO and A = -ELUMO). hakon-art.comijarset.com These values are then used to calculate the key reactivity descriptors. A molecule with a low ionization potential is a good electron donor, while one with a high electron affinity is a good electron acceptor. ijarset.com The electrophilicity index (ω) measures a molecule's ability to accept electrons. ijarset.com

While specific DFT calculations for this compound are not detailed in the provided sources, the theoretical framework allows for the prediction of its reactivity profile. The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, increasing the molecule's electrophilicity and its potential as an electron acceptor.

Table 1: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I = -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. nih.govijarset.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. nih.govijarset.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. hakon-art.com |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Escape tendency of electrons from an equilibrium system. hakon-art.com |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Propensity of a species to accept electrons. hakon-art.comijarset.com |

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for simulating various types of spectra, offering a theoretical counterpart to experimental analysis.

Vibrational (IR, Raman) Spectra Simulation

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations, often with the B3LYP method and basis sets like 6-311++G(d,p). nih.govnih.gov These simulations yield harmonic vibrational frequencies, which are typically scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov The analysis of these simulated spectra allows for a detailed assignment of vibrational modes to specific functional groups within the molecule. rasayanjournal.co.in

For this compound, key vibrational modes would include the stretching and bending of the amine (N-H), nitro (NO₂), and ether (C-O-C) groups, as well as vibrations of the aromatic rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | nih.gov |

| N-H Bending (Scissoring) | 1590 - 1650 | ||

| Nitro (-NO₂) | NO₂ Asymmetric Stretching | 1500 - 1570 | ajol.info |

| NO₂ Symmetric Stretching | 1345 - 1385 | ajol.info | |

| Aromatic Ring | C-H Stretching | 3000 - 3100 | nih.gov |

| C=C Stretching | 1400 - 1600 | ||

| Ether (Ar-O-CH₂) | C-O-C Asymmetric Stretching | 1200 - 1275 | |

| C-O-C Symmetric Stretching | 1020 - 1075 | ||

| Benzyl (B1604629) (-CH₂) | CH₂ Asymmetric & Symmetric Stretching | 2910 - 2950 | nih.gov |

| CH₂ Bending (Scissoring) | 1440 - 1470 | nih.gov |

Electronic (UV-Vis) Spectra Simulation and Excitation Properties

Electronic spectra, specifically Ultraviolet-Visible (UV-Vis) absorption, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental spectra. youtube.com

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the two aromatic rings and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The presence of the nitro group, a strong chromophore, and the extended conjugation through the ether linkage would likely result in significant absorption in the UV region. For comparison, benzylamine exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.com The introduction of the 4-nitrophenoxy group is expected to cause a red-shift (a shift to longer wavelengths) in these absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and is commonly performed using DFT methods. rsc.orgnih.gov The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts compared to experimental values. arxiv.org

For this compound, specific chemical shifts can be anticipated based on its structure. The protons on the aromatic ring bearing the nitro group would be shifted downfield due to the group's electron-withdrawing nature. The benzylic protons (CH₂) adjacent to the amine would appear at a characteristic chemical shift, while the amine protons themselves would likely present as a broad signal.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic Protons (Ar-H) | 7.0 - 8.3 | 115 - 165 | Protons ortho and para to the NO₂ group will be the most downfield. nih.gov |

| Benzyl Protons (-CH₂-) | ~4.6 | ~66 | Position influenced by the adjacent amine and aromatic ring. nih.gov |

| Amine Protons (-NH₂) | Broad, variable (e.g., ~3.8) | N/A | Chemical shift and peak shape are dependent on solvent and concentration. nih.gov |

| Aromatic Carbons (Ar-C) | N/A | 115 - 165 | Carbons attached to oxygen and the nitro group (C-O, C-NO₂) will be significantly downfield. |

Intermolecular Interactions and Supramolecular Assemblies

Hydrogen Bonding Networks and Their Influence on Molecular Packing

The crystal structure and molecular packing of this compound are governed by intermolecular forces, primarily hydrogen bonding. The primary amine group (-NH₂) serves as an effective hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the ether linkage are potential hydrogen bond acceptors. nih.govscielo.br

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed and published a Hirshfeld surface analysis for the compound this compound. While Hirshfeld surface analysis is a powerful computational tool used to investigate intermolecular interactions in crystalline solids, it appears that this particular analysis has not been reported for this specific molecule.

Although no direct data exists for this compound, studies on structurally related compounds can offer some insight into the types of interactions that might be expected. For instance, analyses of molecules containing benzylamine moieties often reveal significant contributions from H···H, C···H, and N···H contacts. Similarly, compounds with nitro groups frequently exhibit O···H and O···C interactions.

Without a dedicated crystallographic and computational study on this compound, it is not possible to provide the specific data tables and detailed research findings for its intermolecular contacts as requested. The generation of such data would require a formal single-crystal X-ray diffraction analysis followed by a computational investigation using specialized software, which is beyond the scope of this work.

Applications of 3 4 Nitrophenoxy Benzylamine As a Synthetic Precursor in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The unique combination of functional groups in 3-(4-nitrophenoxy)-benzylamine makes it a suitable candidate for the synthesis of various heterocyclic systems. The primary amine can participate in cyclization reactions to form nitrogen-containing rings, while the nitro group can be either retained for its electronic properties or transformed into other functional groups to facilitate further chemical modifications.

Synthesis of Oxazolidine (B1195125) Derivatives

Oxazolidine rings are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. They are prevalent in many biologically active molecules. While direct synthesis from this compound is not extensively documented, analogous structures demonstrate the general synthetic pathways. For instance, the synthesis of novel 2,3,4-trisubstituted-oxazolidine derivatives has been reported, highlighting the versatility of precursors containing nitrophenoxy groups. nih.gov In a related study, various oxazolidine derivatives have been synthesized and their potential as cytotoxic agents has been evaluated, indicating the pharmaceutical relevance of this class of compounds. rsc.org

A general approach to oxazolidine synthesis involves the condensation of an amino alcohol with an aldehyde or ketone. In the context of this compound, it could theoretically be converted to an amino alcohol derivative, which would then undergo cyclization. Alternatively, the benzylamine (B48309) moiety could react with a suitable epoxide to form an amino alcohol in situ, followed by cyclization with a carbonyl compound.

| Precursor Type | Reagents | Heterocyclic Product | Reference |

| (3-Nitrophenoxy)methyl-oxazolidine | Varies | 2,3,4-Trisubstituted-oxazolidine derivatives | nih.gov |

| Benzylamine, Benzaldehyde (B42025), Hydroxyacetic acid | Thionyl chloride, Phenyl hydrazine (B178648) | 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines | rsc.org |

Preparation of Thiadiazole-based Scaffolds

Thiadiazoles are five-membered aromatic rings containing two nitrogen atoms and one sulfur atom. They are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides with various reagents.

While direct synthesis from this compound is not explicitly detailed in the provided research, the synthesis of thiadiazole derivatives bearing a nitrophenyl group is well-established. For example, 2-(4-nitrophenyl)amino-5-[4-(3-(4-phenoxy))benzylideneaminophenyl]-1,3,4-thiadiazole has been synthesized and shown to have significant antituberculosis activity. jrespharm.com This indicates that the nitrophenoxy moiety can be incorporated into thiadiazole scaffolds.

A plausible synthetic route could involve the conversion of the primary amine of this compound into a thiosemicarbazide, which could then be cyclized to form a 1,3,4-thiadiazole ring. The resulting product would feature the 3-(4-nitrophenoxy)benzyl substituent.

| Precursor | Key Reagents | Product | Biological Activity | Reference |

| Phenylthiosemicarbazide, Methoxy cinnamic acid | POCl3 | 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | Antibacterial | nih.gov |

| 1,3,4-thiadiazoles with aromatic primary amine | Substituted benzaldehydes | 2-(4-nitrophenyl)amino-5-[4-(3-(4-phenoxy))benzylideneaminophenyl]-1,3,4-thiadiazole | Antituberculosis | jrespharm.com |

Access to Quinazoline (B50416) and Pyrimidinone Derivatives

Quinazolines and pyrimidinones (B12756618) are nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The synthesis of quinazolines can be achieved through various methods, often involving the reaction of an anthranilic acid derivative with an amine. tandfonline.com Molecular iodine has been shown to catalyze the amination of 2-aminobenzaldehydes with benzylamines to yield quinazolines. organic-chemistry.org

While a direct synthesis of quinazolines from this compound is not specified, the general reactivity of benzylamines suggests its potential in such transformations. For example, the synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-3,4-dihydroquinazoline has been reported, demonstrating the incorporation of a nitrophenyl amine into the quinazoline core. acs.org

Pyrimidinone derivatives, another important class of heterocycles, can be synthesized through multicomponent reactions. For instance, the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described, with some products containing a 4-nitrophenyl substituent. scielo.org.mx This highlights the feasibility of incorporating the nitrophenyl moiety present in this compound into pyrimidinone-based structures.

| Heterocycle | Precursors | Key Features of Synthesis | Reference |

| Quinazoline | 2-Aminobenzaldehydes, Benzylamines | Iodine-catalyzed benzylic sp3 C-H bond amination | organic-chemistry.org |

| Quinazolinone | Anthranilic acid, anilines | Cyclization reaction | acs.org |

| Pyrrolo[2,3-d]pyrimidine | Aromatic aldehydes, barbituric acid, 6-amino-1,3-dimethyluracil | One-pot, three-component reaction | scielo.org.mx |

Formation of Triazole and Oxadiazole Systems

Triazoles and oxadiazoles (B1248032) are five-membered heterocyclic rings containing three nitrogen atoms (triazole) or one oxygen and two nitrogen atoms (oxadiazole). These scaffolds are present in numerous pharmaceuticals.

The synthesis of 1,2,3-triazoles can be achieved via the reaction of azides with alkynes. While not a direct precursor, this compound could be chemically modified to introduce an azide (B81097) or alkyne functionality, thus enabling its participation in such cycloaddition reactions. The synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and various primary amines, including benzylamine, has been demonstrated. mdpi.comresearchgate.net

Oxadiazoles, particularly 1,3,4-oxadiazole (B1194373) derivatives, are commonly synthesized from the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov The synthesis of 1,3,4-oxadiazole derivatives bearing a 4-nitrophenoxy group has been reported, starting from 4-nitrophenol. njppp.com This suggests that the 3-(4-nitrophenoxy)benzyl moiety could be incorporated into an oxadiazole ring system through established synthetic protocols.

| Heterocycle | Synthetic Strategy | Example Precursors | Reference |

| 1,2,3-Triazole | Reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with primary amines | 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, benzylamine | mdpi.comresearchgate.net |

| 1,3,4-Oxadiazole | Cyclization of acid hydrazides | Ethyl 2-(4-nitrophenoxy)acetate, hydrazine hydrate | njppp.com |

| 1,3,4-Oxadiazole | Cyclization of nitro-substituted benzoic acids and benzohydrazides | Nitro-substituted benzoic acids, nitro-substituted benzohydrazides | researchgate.net |

Role in the Design and Synthesis of Advanced Molecular Architectures

The term "advanced molecular architectures" encompasses a wide range of complex organic molecules designed for specific functions, such as in molecular recognition, catalysis, or as components of molecular machines. The structural features of this compound make it a potentially useful building block for the construction of such architectures. The diaryl ether linkage provides a degree of conformational flexibility, while the two aromatic rings offer platforms for further functionalization.

The benzylamine unit can be readily derivatized to introduce other functional groups or to connect to other molecular fragments. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the molecule and can also serve as a handle for further transformations, for example, reduction to an amine group, which can then be used for amide bond formation or other coupling reactions.

Utilization in Organic Materials Chemistry Research

The application of this compound in organic materials chemistry, for instance, as a monomer or functional group in polymer synthesis, is an area with potential for exploration. The bifunctional nature of the molecule, with its primary amine and the potential for modification of the nitro group, makes it a candidate for incorporation into polymer backbones or as a pendant group.

For example, the primary amine could be used in condensation polymerizations to form polyamides or polyimides. The resulting polymers would possess the nitrophenoxy side group, which could impart specific properties to the material, such as altered solubility, thermal stability, or optical properties. The nitro group itself is a known chromophore and can also be a precursor to other functional groups.

The synthesis of polymers with specific functionalities is a cornerstone of materials science, and the unique combination of reactive sites in this compound makes it a promising, albeit currently under-explored, candidate for the development of novel functional organic materials.

Future Research Directions and Unexplored Avenues in 3 4 Nitrophenoxy Benzylamine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of 3-(4-nitrophenoxy)-benzylamine likely involves the formation of a diaryl ether bond and the reduction of a nitro group. dntb.gov.uawikipedia.org Current methods for diaryl ether synthesis, such as the Ullmann condensation and Buchwald-Hartwig amination, often require metal catalysts, high temperatures, and harsh reaction conditions. dntb.gov.ua A key future direction is the development of greener synthetic routes.

Potential Sustainable Approaches:

Metal-Free Catalysis: Exploring metal-free methodologies, such as those using diaryliodonium salts or photo-redox catalysis, could provide a more sustainable alternative to traditional metal-catalyzed reactions. su.seacs.orgsnnu.edu.cn These methods often proceed under milder conditions and reduce the risk of metal contamination in the final product.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of diaryl ethers, offering a more energy-efficient approach.

Flow Chemistry: Implementing continuous flow processes for both the diaryl ether formation and the subsequent nitro group reduction could enhance safety, scalability, and reproducibility.

Chemoselective Reduction: Research into highly chemoselective reducing agents is crucial. For instance, systems like trichlorosilane (B8805176) in the presence of a base have been shown to selectively reduce nitro groups without affecting other sensitive functionalities. google.comorganic-chemistry.org This would be particularly valuable in multi-step syntheses of more complex analogs.

A comparative table of potential synthetic methods is presented below:

| Method | Catalyst/Reagent | Advantages | Potential Challenges |

| Ullmann Condensation | Copper-based | Well-established | High temperatures, stoichiometric copper |

| Buchwald-Hartwig Amination | Palladium-based | High yields, broad scope | Catalyst cost, ligand sensitivity |

| Metal-Free Arylation | Diaryliodonium salts | Mild conditions, no metal | Reagent availability |

| Catalytic Hydrogenation | Pd/C, PtO2 | Clean, high yield | Catalyst poisoning, flammability of H2 |

| Metal Reduction | Fe, Sn, Zn in acid | Inexpensive, effective | Stoichiometric waste, harsh conditions |

| Transfer Hydrogenation | Fe/CaCl2, Formic Acid | Milder than metal/acid | Catalyst/reagent stability |

Exploration of Novel Reactivity Modes and Chemical Transformations

The chemical character of this compound is dictated by the interplay of its three key functional components: the diaryl ether linkage, the benzylamine (B48309) moiety, and the aromatic nitro group. Future research should aim to explore the unique reactivity arising from this combination.

Key Areas for Reactivity Studies:

Selective Functionalization: Investigating the selective functionalization of the two aromatic rings is a primary objective. The electron-withdrawing nature of the nitro group deactivates its host ring towards electrophilic substitution, while the other ring is activated by the ether and amino groups. This differential reactivity could be exploited for regioselective modifications.

Transformations of the Amino Group: The primary amine of the benzylamine moiety is a versatile handle for a wide range of transformations. Future work could explore its use in the synthesis of amides, sulfonamides, and imines, leading to a diverse library of derivatives. openmedicinalchemistryjournal.commdpi.com For instance, reaction with various acyl chlorides or sulfonyl chlorides would yield novel amide and sulfonamide analogs, respectively.

Reduction of the Nitro Group: The reduction of the nitro group to an amine would yield 3-(4-aminophenoxy)-benzylamine, a diamine with interesting properties for polymer synthesis and as a precursor to other functional materials. aksci.comgoogle.com The selective reduction of the nitro group in the presence of the benzylamine is a key challenge that needs to be addressed.

Aza-Michael Additions: The benzylamine functionality can participate in aza-Michael additions, a useful carbon-nitrogen bond-forming reaction. researchgate.net Exploring its addition to various Michael acceptors would open up avenues for creating more complex molecular architectures.

Advanced In Silico Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net Applying these methods to this compound can accelerate the discovery of its potential applications.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.net This information can provide insights into its reactivity and spectroscopic properties. For example, calculating the electron density on the different atoms can predict the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models for the activity of newly designed analogs. dergipark.org.tr

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the active site of the target protein. nih.gov This can guide the design of more potent inhibitors.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. openmedicinalchemistryjournal.com

Design and Synthesis of Chemically Diverse Analogs for Structure-Property Relationship Studies

Systematic modification of the this compound scaffold is essential to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). acs.org This involves the synthesis and evaluation of a library of analogs with targeted variations.

Strategies for Analog Design:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either of the two aromatic rings can modulate the electronic and steric properties of the molecule. This can have a significant impact on its biological activity and physical properties. nih.gov

Modification of the Linker: The ether linkage could be replaced with other functionalities like a thioether, sulfone, or a direct C-C bond to investigate the importance of the ether oxygen.

Variation of the Amino Group: The primary amine can be converted to secondary or tertiary amines, or incorporated into heterocyclic structures. google.com These modifications can influence the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.

Positional Isomerism: Synthesizing positional isomers, for example, moving the nitrophenoxy group to the 2- or 4-position of the benzylamine, would provide valuable information on the spatial requirements for any observed activity. frontiersin.org

A table summarizing potential analog classes is provided below:

| Analog Class | Modification | Rationale |

| Ring-Substituted Analogs | Addition of -F, -Cl, -CH3, -OCH3 to aromatic rings | Modulate electronics and lipophilicity |

| Linker-Modified Analogs | Replacement of -O- with -S-, -SO2- | Investigate the role of the ether linkage |

| Amine-Modified Analogs | N-alkylation, N-acylation, heterocycle formation | Alter basicity and hydrogen bonding |

| Positional Isomers | 2-(4-Nitrophenoxy)-benzylamine, 4-(4-Nitrophenoxy)-benzylamine | Probe spatial requirements for activity |

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in materials science, medicinal chemistry, and catalysis.

Q & A

(Basic) What are the recommended methods for synthesizing 3-(4-Nitrophenoxy)-benzylamine in laboratory settings?

Answer:

The synthesis typically involves oxidative coupling of benzylamine derivatives with nitrophenoxy groups. A solvent-free method using MnO₄⁻-incorporated Mg–Al hydrotalcite (Mn-HT) catalysts has been reported for similar compounds like 3-(4-Chlorophenoxy)benzylamine, achieving high yields under mild conditions . For precise control, stepwise reactions include:

Nitro-substitution : Introduce the 4-nitrophenoxy group via nucleophilic aromatic substitution (e.g., reacting 3-hydroxybenzylamine with 4-nitrofluorobenzene in the presence of K₂CO₃).

Oxidative coupling : Use Mn-HT catalysts to stabilize intermediates and minimize side reactions.

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

Key Considerations : Solvent-free conditions reduce environmental impact but require strict temperature control to prevent decomposition of the nitro group .

(Basic) How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is recommended:

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm (≥98% purity threshold for pharmacological studies) .

- NMR : Confirm substituent positions (e.g., ¹H-NMR: aromatic protons at δ 7.2–8.1 ppm for nitrophenoxy; δ 3.8 ppm for benzylamine CH₂).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1 for C₁₃H₁₂N₂O₃).

- FTIR : Detect functional groups (e.g., NO₂ asymmetric stretch at 1520 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .

(Basic) What are the primary applications of this compound in pharmacological research?

Answer:

The compound is explored for:

- Enzyme Inhibition : Structural analogs (e.g., 3-(4-Methylphenoxy)benzylamine) show COX-2 inhibition, suggesting potential anti-inflammatory applications .

- Receptor Targeting : The nitrophenoxy group enhances electron-withdrawing properties, improving binding to serotonin receptors (5-HT subtypes) in neurological disorder studies .

- Intermediate Synthesis : Used to prepare imine derivatives for anticancer screening via Schiff base reactions .

(Advanced) How do structural modifications to the phenoxy group influence the biological activity of this compound?

Answer:

Structure-Activity Relationship (SAR) Insights :

| Substituent | Position | Biological Activity Trend |

|---|---|---|

| -NO₂ | Para | High COX-2 inhibition |

| -Cl | Para | Moderate serotonin affinity |

| -OCH₃ | Meta | Reduced enzymatic activity |

The para-nitro group enhances steric and electronic interactions with hydrophobic enzyme pockets, increasing inhibitory potency. Ortho-substituents reduce activity due to steric hindrance, while electron-donating groups (e.g., -OCH₃) diminish receptor binding .

(Advanced) What strategies resolve contradictions in reported catalytic systems for synthesizing this compound?

Answer:

Discrepancies in catalytic efficiency (e.g., Mn-HT vs. Pd/C systems) can be addressed by:

Mechanistic Analysis : Compare turnover numbers (TON) and activation energies (ΔG‡) for each catalyst. Mn-HT avoids precious metals but may require higher temperatures.

Side Reaction Profiling : Use GC-MS to identify byproducts (e.g., nitro-group reduction products in Pd/C systems).

Solvent Optimization : Test polar aprotic solvents (e.g., DMF) vs. solvent-free conditions to balance yield and selectivity .

(Advanced) What safety protocols are essential when handling this compound?

Answer:

Critical precautions include:

- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NOₓ gases) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ > 500 mg/kg in rats, but mutagenicity risks require caution) .

- Storage : In amber glass under argon at –20°C to prevent photodegradation and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.